2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a compound that belongs to the class of heterocyclic compounds. It contains both a 1,2,4-triazole ring and a 1,3,4-thiadiazole ring, which are known for their diverse biological activities. These heterocyclic structures are often found in compounds with significant pharmacological properties, making them of great interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves the formation of the triazole and thiadiazole rings followed by their coupling. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [ (4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be reacted with a suitable amine to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole or thiadiazole rings to their respective dihydro forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The triazole and thiadiazole rings can interact with enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and are also known for their diverse pharmacological properties.
Uniqueness
What sets 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE apart is the combination of both triazole and thiadiazole rings in a single molecule. This unique structure can lead to synergistic effects, enhancing its biological activity and making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6OS2/c1-3-4-8-13-14-9(19-8)12-7(17)5-18-10-15-11-6-16(10)2/h6H,3-5H2,1-2H3,(H,12,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAXUNVDGJKACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NN=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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